molecular formula C14H14N4 B12040977 N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline

N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline

Cat. No.: B12040977
M. Wt: 238.29 g/mol
InChI Key: HHSROGBHAMTLIO-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a methylaniline group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline typically involves the reaction of benzotriazole with 2-methylaniline in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent, where benzotriazole and 2-methylaniline are reacted under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, quinones, and amines. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzotriazol-1-ylmethyl)benzamide
  • N-(1H-Benzotriazol-1-ylmethyl)formamide

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-2-methylaniline is unique due to the presence of the methylaniline group, which imparts distinct chemical properties compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-methylaniline

InChI

InChI=1S/C14H14N4/c1-11-6-2-3-7-12(11)15-10-18-14-9-5-4-8-13(14)16-17-18/h2-9,15H,10H2,1H3

InChI Key

HHSROGBHAMTLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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